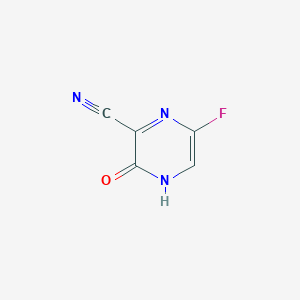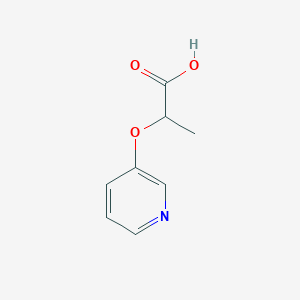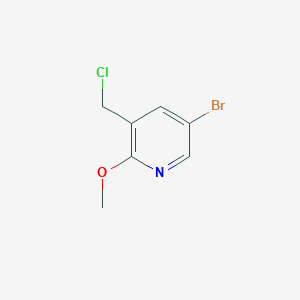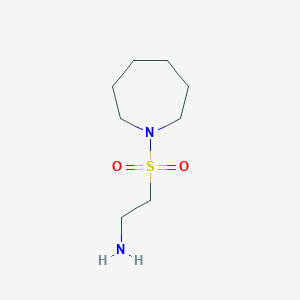![molecular formula C13H10N2O2S B1344375 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid CAS No. 76054-21-2](/img/structure/B1344375.png)
4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Luminescent Properties and Stimuli-Responsive Behavior
Research has demonstrated that compounds related to 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. These compounds show mechanochromic properties, displaying multi-stimuli responsiveness, which can be utilized in developing smart materials and sensors (Srivastava et al., 2017).
Crystal Structure and Hydrogen Bonding
The crystal structure of benzoic acid derivatives reveals the formation of extended ribbons through hydrogen bonding, illustrating the potential for designing molecular assemblies and understanding intermolecular interactions (Lemmerer & Bourne, 2012).
Interaction with Metal Ions
Investigations into the interactions between polymer-small molecule complexes and metal ions, such as copper, have been conducted. These studies offer insights into the development of materials for metal ion detection and removal (Acar & Tulun, 2001).
Solar Cell Applications
The compound's structure, featuring anchoring groups for attachment to surfaces like TiO2 and perovskite, is of interest for solar cell applications. Its adsorption properties on perovskite surfaces can improve the coupling between these surfaces, potentially enhancing solar cell efficiency (Zhang & Wang, 2018).
Coordination Chemistry and Photophysical Properties
In coordination chemistry, derivatives of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid have been utilized to study their binding to metal centers, affecting both the photophysical properties of the metal and the ligands' intermolecular interactions. This research can inform the design of new photofunctional materials (Tzimopoulos et al., 2010).
特性
IUPAC Name |
4-(pyridine-4-carbothioylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-13(17)10-1-3-11(4-2-10)15-12(18)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIGUZULXRTVFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)






![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)
